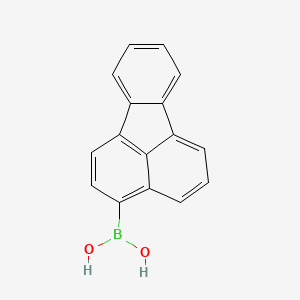
Fluoranthen-3-ylboronic acid
Overview
Description
Fluoranthen-3-ylboronic acid is a chemical compound with the molecular formula C16H11BO2 . It is a solid substance that is stored under an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H11BO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9,18-19H . This code represents the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to undergo various reactions. They can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes . They are also used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 246.07 . It is stored under an inert atmosphere . .Scientific Research Applications
Dye-Sensitized Solar Cells
Novel fluoranthene-based dyes, including derivatives of Fluoranthen-3-ylboronic acid, have been synthesized for application in dye-sensitized solar cells (DSSCs). These compounds, acting as sensitizers, show promise due to their electron-donor properties, with certain derivatives achieving solar energy to electricity conversion efficiencies up to 4.4% under specific conditions. This suggests that fluoranthene derivatives are viable candidates for high-performance DSSCs, highlighting their importance in renewable energy research (Ma et al., 2009).
Organic Light-Emitting Diodes (OLEDs) and Sensing Applications
Triarylboranes, including those related to fluoranthene structures, exhibit significant potential in materials chemistry, particularly in OLEDs and sensing applications. These compounds act as excellent electron acceptors and, when paired with appropriate electron donors, can exhibit high luminescence. Research indicates their efficacy as blue emitters for OLEDs, demonstrating the versatility of fluoranthene derivatives in advanced materials and sensing technologies (Hudson & Wang, 2009).
Environmental Monitoring and Remediation
Fluoranthene and its derivatives are studied for their environmental impact, particularly their metabolism by microorganisms and potential for pollution remediation. Certain Mycobacterium species can metabolize fluoranthene, leading to insights into bioremediation strategies for polycyclic aromatic hydrocarbon (PAH)-contaminated soils. This research underscores the ecological relevance of fluoranthene metabolism and its role in environmental science (Lee et al., 2007).
Explosive Detection
Fluoranthene-based fluorescent chemosensors have been developed for the detection of nitroaromatic compounds (NACs), including explosives like trinitrotoluene (TNT) and picric acid. These sensors exhibit high sensitivity and selectivity, with some able to detect TNT at femtogram levels. This showcases the application of fluoranthene derivatives in safety and security, providing a foundation for developing portable optical devices for explosive detection (Venkatramaiah et al., 2012).
Anion Sensing
Research into organoboron compounds, including fluoranthene derivatives, has highlighted their application in anion sensing. These compounds can selectively detect fluoride ions, a capability that could be utilized in various analytical and environmental monitoring applications. The enhanced electron-accepting abilities of these molecules, facilitated by structural modifications like metal chelation, demonstrate their potential in detecting anions in complex matrices (Hudnall et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Fluoranthen-3-ylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic molecules that are to be coupled .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon-carbon bonds, and its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic molecules from simpler precursors .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the use of organotrifluoroborate salts was shown to suppress side-products . The endogenous fluoride liberated from the hydrolysis and the slow release of boronic acid from the compound were both important features that contributed to the attenuation of these side-products .
Biochemical Analysis
Biochemical Properties
Fluoranthen-3-ylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds. This compound interacts with various enzymes and proteins, including those involved in the catalytic cycle of the Suzuki-Miyaura reaction. The nature of these interactions involves the formation of a boronate ester intermediate, which facilitates the transmetalation step in the reaction .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can result in enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, it can modulate gene expression by interacting with DNA-binding proteins or histone-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert gas conditions but may degrade upon prolonged exposure to air or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition or activation, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated or conjugated metabolites. These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, this compound may localize to the nucleus, where it interacts with DNA-binding proteins or histone-modifying enzymes, influencing gene expression and chromatin structure .
properties
IUPAC Name |
fluoranthen-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPCTBXVSGTSNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630471 | |
| Record name | Fluoranthen-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
359012-63-8 | |
| Record name | Fluoranthen-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




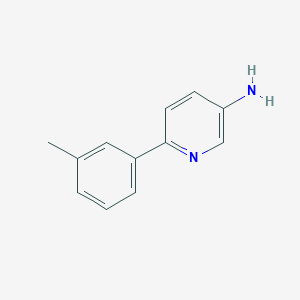



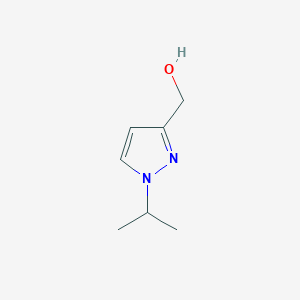
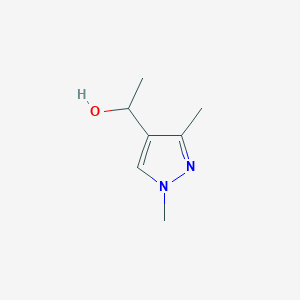



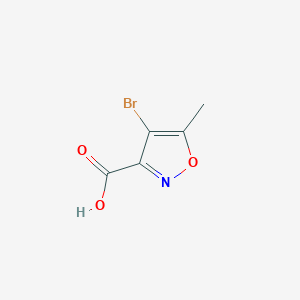
![3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1344682.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344684.png)
![[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344685.png)